molecular formula C20H26ClNO3 B5377186 Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride

Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B5377186
M. Wt: 363.9 g/mol
InChI Key: QBVZHEGFCTYZIK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride involves multiple steps. One common synthetic route includes the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This intermediate is then reacted with naphthalen-2-ol under specific conditions to yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using solvents like tetrahydrofuran, toluene, and acetone .

Chemical Reactions Analysis

Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride has various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-2-23-20(22)17-9-11-21(12-10-17)13-14-24-19-8-7-16-5-3-4-6-18(16)15-19;/h3-8,15,17H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZHEGFCTYZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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